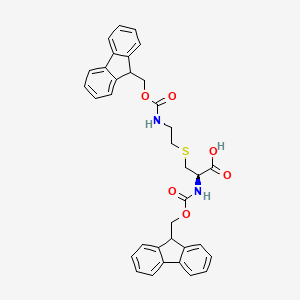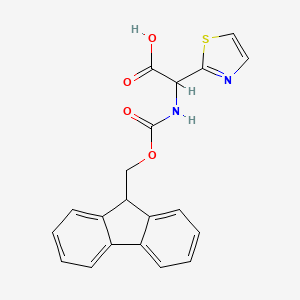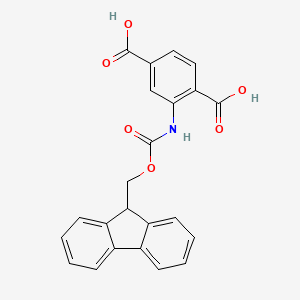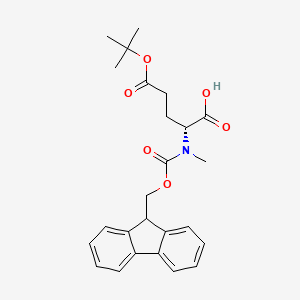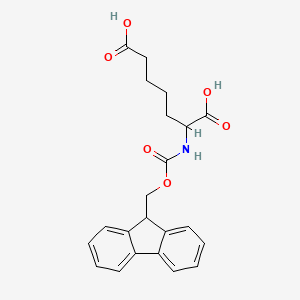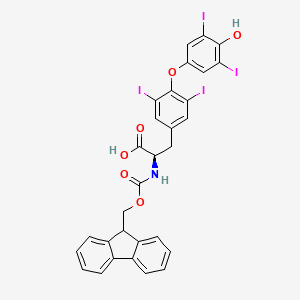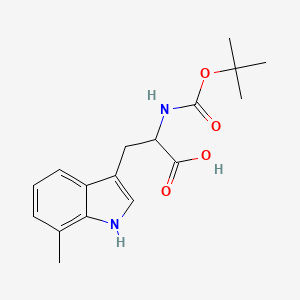
3-(4-フルオロ-3-(トリフルオロメチル)フェニル)プロパン酸
説明
“3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid” is a chemical compound with the empirical formula C10H8F4O2 and a molecular weight of 236.16 . It is a solid substance .
Molecular Structure Analysis
The SMILES string of the molecule isOC(CCC1=CC=C(C(C(F)(F)F)=C1)F)=O . The InChI code is 1S/C10H8F4O2/c11-8-3-1-6(2-4-9(15)16)5-7(8)10(12,13)14/h1,3,5H,2,4H2,(H,15,16) . Physical and Chemical Properties Analysis
“3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid” is a solid substance . It has a molecular weight of 236.16 .科学的研究の応用
以下は、「3-(4-フルオロ-3-(トリフルオロメチル)フェニル)プロパン酸」の科学研究における応用の包括的な分析です。
CGRP受容体拮抗薬の開発
この化合物は、カルシトニン遺伝子関連ペプチド(CGRP)受容体拮抗薬の開発において特定されています。 これらの拮抗薬は、片頭痛などの疾患の治療に重要であり、片頭痛の病態生理学において重要な役割を果たすことが知られている神経伝達物質CGRPを阻害することができます .
分子インプリントポリマー
この化合物の誘導体は、電極表面上でのin situ電気化学酸化により、-PhCF3基を持つチオフェン誘導体を堆積させるために使用されてきました。 この応用は、様々な分析や分離用途を持つ分子インプリントポリマーを作成するために有望です .
ピラゾール誘導体の合成
医薬品研究において、この化合物はピラゾール誘導体の合成に使用されます。 これらの誘導体は、潜在的な抗炎症作用と鎮痛作用を持つ新しい医薬品を作成するために重要です .
緑内障治療薬の製造
関連する化合物である3-(トリフルオロメチル)フェノールは、緑内障治療薬であるトラボプロストの調製に使用されてきました。 これは、3-(4-フルオロ-3-(トリフルオロメチル)フェニル)プロパン酸を含む類似の化合物が、緑内障の治療法の開発に役立つ可能性を示唆しています .
有機合成の中間体
この化合物は、有機合成プロセスの中間体として使用されてきました。 例えば、低温でオキサリルクロリドとLiHMDSを用いた一連の反応、続いてTFAによる環化によって、4H-ピラン-4-オン中間体に変換されました .
市販製品のビルディングブロック
これは、有機化学において分子にフッ素を導入するための貴重な部分であるトリフルオロメチル基により、様々な市販製品のビルディングブロックとして機能します .
各アプリケーションの詳細については、提供された参考文献を参照してください。
MDPI - FDA-Approved Trifluoromethyl Group MDPI - Interaction of the Polymeric Layer Derived from 3-(4-Trifluoromethyl) JSTAGE - Synthesis and application of trifluoromethylpyridines MilliporeSigma - 3-(Trifluoromethyl)phenol
Safety and Hazards
特性
IUPAC Name |
3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c11-8-3-1-6(2-4-9(15)16)5-7(8)10(12,13)14/h1,3,5H,2,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZBWMABBUYCQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701230897 | |
| Record name | 4-Fluoro-3-(trifluoromethyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701230897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916420-42-3 | |
| Record name | 4-Fluoro-3-(trifluoromethyl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916420-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-(trifluoromethyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701230897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



